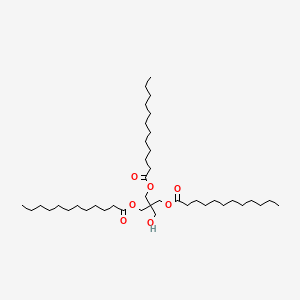![molecular formula C18H31N3O12 B13807751 N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucosyl-N-acetylglucosaminylasparagine is a glycan structure commonly found in glycoproteins. It is composed of two sugar molecules, fucose and N-acetylglucosamine, as well as the amino acid asparagine. This compound plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fucosyl-N-acetylglucosaminylasparagine involves the enzymatic transglycosylation reactions using α-L-fucosidases. For instance, α-L-fucosidases from Lactobacillus casei can synthesize fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine in transglycosylation reactions . These reactions are typically performed in a sodium buffer at pH 7.5 and 37°C for 45 minutes .
Industrial Production Methods
Industrial production of fucosyl-N-acetylglucosaminylasparagine can be achieved through large-scale enzymatic synthesis. The enzymes used in these processes are often derived from microbial sources, such as Bacteroides fragilis . The reaction conditions are optimized to maximize yield and purity, with typical yields reaching up to 79% .
Analyse Chemischer Reaktionen
Types of Reactions
Fucosyl-N-acetylglucosaminylasparagine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fucose or N-acetylglucosamine moieties.
Reduction: This reaction can reduce the carbonyl groups present in the compound.
Substitution: This reaction can involve the replacement of functional groups on the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure.
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Fucosyl-N-acetylglucosaminylasparagine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoproteins.
Biology: It plays a role in studying cell adhesion, signaling, and immune response mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of prebiotics and antiadhesive agents.
Wirkmechanismus
The mechanism of action of fucosyl-N-acetylglucosaminylasparagine involves its interaction with specific receptors and enzymes in the body. It can bind to cell surface receptors, influencing cell signaling pathways and immune responses. The molecular targets include glycan-binding proteins and enzymes involved in glycan metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fucosyl-α-1,3-N-acetylglucosamine
- Fucosyl-α-1,4-N-acetylglucosamine
- Fucosyl-α-1,6-N-acetylglucosamine
Uniqueness
Fucosyl-N-acetylglucosaminylasparagine is unique due to its specific glycan structure and its role in various biological processes. Unlike other similar compounds, it is found in the core structures of human milk oligosaccharides and Lewis carbohydrate antigens, making it essential for infant nutrition and immune function .
Eigenschaften
Molekularformel |
C18H31N3O12 |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(2S)-2-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C18H31N3O12/c1-5-11(25)14(28)15(29)17(32-5)21(7(18(30)31)3-9(19)24)16-10(20-6(2)23)13(27)12(26)8(4-22)33-16/h5,7-8,10-17,22,25-29H,3-4H2,1-2H3,(H2,19,24)(H,20,23)(H,30,31)/t5-,7+,8-,10-,11+,12-,13-,14+,15-,16?,17?/m1/s1 |
InChI-Schlüssel |
UDLVOOGGJRUQDC-JHKFQWAUSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)N(C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)[C@@H](CC(=O)N)C(=O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)N(C2C(C(C(C(O2)CO)O)O)NC(=O)C)C(CC(=O)N)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


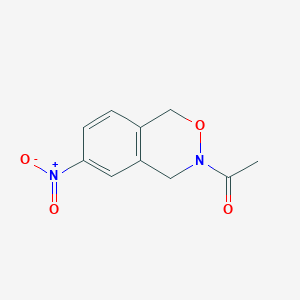
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)
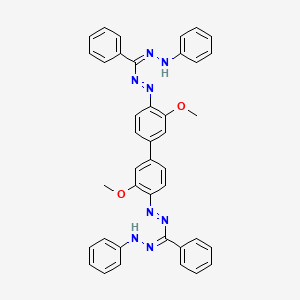

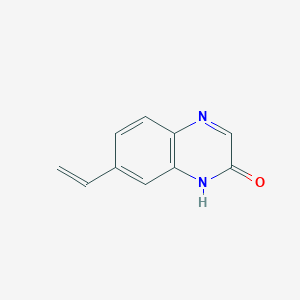
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)


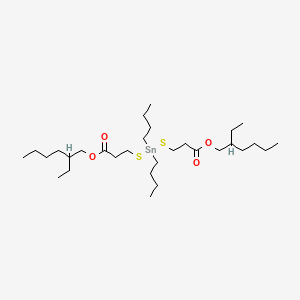
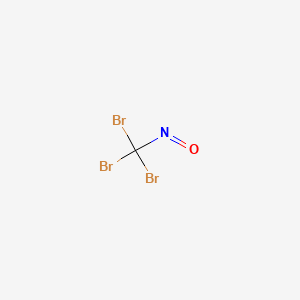
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
